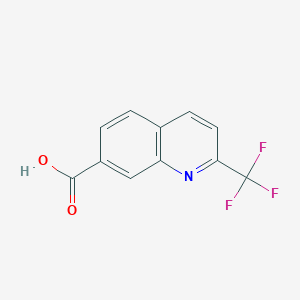

2-(trifluoromethyl)quinoline-7-carboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-4-3-6-1-2-7(10(16)17)5-8(6)15-9/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFALJALMGHWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468423 | |

| Record name | 2-Trifluoromethylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868662-63-9 | |

| Record name | 2-(Trifluoromethyl)-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868662-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Trifluoromethylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

[1]

Executive Summary & Strategic Importance

The quinoline-7-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a precursor for kinase inhibitors, antibacterial agents (fluoroquinolone analogs), and receptor modulators. The introduction of a trifluoromethyl (-CF₃) group at the C2 position significantly alters the physicochemical profile of the molecule, enhancing lipophilicity (LogP), metabolic stability, and blood-brain barrier permeability compared to its non-fluorinated counterparts.

This guide details a robust, scalable synthetic route for 2-(trifluoromethyl)quinoline-7-carboxylic acid . Unlike generic preparations, this protocol addresses the specific regiochemical challenges of closing the quinoline ring with a 7-substituted electron-withdrawing group and provides a self-validating workflow for removing the 4-hydroxyl byproduct common in cyclization reactions.[1]

Retrosynthetic Analysis

The most reliable disconnection for 2-substituted quinolines is the Conrad-Limpach-Knorr cyclization.[1] We utilize a "building block" strategy, coupling a 3-substituted aniline with a trifluoromethylated 1,3-dicarbonyl equivalent.[1]

Detailed Synthetic Protocol

Phase 1: Construction of the Quinoline Core (Cyclization)

The primary challenge in reacting 3-substituted anilines is regioselectivity. Cyclization can occur at the C2 or C6 position of the aniline ring, leading to a mixture of 5- and 7-substituted quinolines.[1] Using methyl 3-aminobenzoate typically favors the 7-isomer (approx. 80:20 ratio) due to steric hindrance at the 5-position (ortho to the ester group).[1]

Step 1.1: Enamine Formation & Cyclization

Reagents: Methyl 3-aminobenzoate (1.0 eq), Ethyl 4,4,4-trifluoroacetoacetate (1.2 eq), Polyphosphoric Acid (PPA).

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve methyl 3-aminobenzoate in toluene. Add ethyl 4,4,4-trifluoroacetoacetate and a catalytic amount of p-toluenesulfonic acid (pTSA).[1]

-

Reflux: Heat to reflux for 4–6 hours until the theoretical amount of water is collected. Evaporate the solvent to yield the crude enamine intermediate.

-

Cyclization: Add the crude enamine to pre-heated Polyphosphoric Acid (PPA) at 120°C. Stir vigorously.

-

Temperature Ramp: Increase temperature to 140–150°C and hold for 2 hours. Note: Higher temperatures may cause decarboxylation or tarring.[1]

-

Quench: Cool the mixture to 80°C and pour slowly into crushed ice/water with vigorous stirring. Neutralize to pH 7–8 with aqueous NH₄OH.

-

Isolation: Filter the precipitate. This solid contains both the 7-isomer (major) and 5-isomer (minor) of methyl 4-hydroxy-2-(trifluoromethyl)quinoline-carboxylate .[1]

Purification (Critical): Recrystallize the crude solid from ethanol/DMF. The 7-isomer is typically less soluble and crystallizes first.[1] Verify regiochemistry via NOESY NMR (interaction between H-8 and the ester group).

Phase 2: Functional Group Interconversion (The 4-OH Problem)

The cyclization leaves a hydroxyl group at position 4 (tautomer of 4-quinolone).[1] This must be removed to achieve the target structure.

Step 2.1: Chlorination

Reagents: Phosphorus Oxychloride (POCl₃).

-

Suspend the recrystallized 4-hydroxy intermediate in neat POCl₃ (5–10 vol).

-

Reflux for 2–3 hours. The solid will dissolve as the reaction proceeds.

-

Workup: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto ice and neutralize with NaHCO₃. Extract with dichloromethane (DCM).

-

Product: Methyl 4-chloro-2-(trifluoromethyl)quinoline-7-carboxylate.

Step 2.2: Hydrodechlorination

Reagents: H₂ (1 atm), 10% Pd/C, Triethylamine (Et₃N), Methanol.

-

Dissolve the 4-chloro compound in methanol.[1]

-

Add Et₃N (1.1 eq) to scavenge the HCl formed. Caution: Failure to add base may protonate the quinoline nitrogen and poison the catalyst or reduce the pyridine ring.[1]

-

Add 10% Pd/C (5 wt%).

-

Stir under a hydrogen balloon at room temperature. Monitor via LC-MS. Reaction is usually complete in 4–8 hours.[1]

-

Filtration: Filter through Celite to remove Pd.[1] Evaporate solvent.[1][2][3]

-

Product: Methyl 2-(trifluoromethyl)quinoline-7-carboxylate.

Phase 3: Final Deprotection[1]

Step 3.1: Ester Hydrolysis

Reagents: LiOH·H₂O, THF, Water.

-

Dissolve the ester in a 3:1 mixture of THF:Water.[1]

-

Add LiOH·H₂O (2.0 eq).

-

Stir at room temperature for 2 hours. (Heating to 50°C may be required if solubility is poor).

-

Workup: Acidify the solution to pH 3–4 with 1M HCl. The target acid typically precipitates.[1]

-

Final Purification: Filter the solid, wash with water, and dry.[4][5] Recrystallize from methanol/water if necessary.[1]

Process Data & Validation[1][6]

Key Reaction Parameters

| Step | Reaction Type | Key Reagent | Temp (°C) | Typical Yield | Critical QC Check |

| 1 | Cyclization | PPA / Ethyl 4,4,4-trifluoroacetoacetate | 140 | 65-75% | Regioisomer ratio (NMR) |

| 2 | Chlorination | POCl₃ | 105 (Reflux) | 90-95% | Disappearance of amide CO peak |

| 3 | Reduction | H₂ / Pd/C | 25 (RT) | 85-90% | Avoid ring reduction (monitor mass) |

| 4 | Hydrolysis | LiOH | 25 | 95% | Purity >98% (HPLC) |

Experimental Workflow Diagram

Troubleshooting & Scientific Integrity

Regioselectivity Control

The formation of the 5-isomer is the primary impurity risk.[1]

-

Diagnosis: In ¹H NMR, the 7-isomer shows a singlet (or doublet with small coupling) for H-8.[1] The 5-isomer will show a different splitting pattern for the proton between the substituent and the nitrogen (though H-8 is adjacent to N in both, the coupling to H-6 varies).[1]

-

Correction: If the ratio is poor (< 4:1), purify the 4-hydroxy intermediate. It is much easier to separate these isomers by crystallization due to their hydrogen-bonding differences than to separate the final acid.[1]

Dechlorination Specificity

Over-reduction (saturating the pyridine ring to tetrahydroquinoline) is a risk during the Pd/C step.

-

Control: Use Triethylamine or MgO as an acid scavenger.[1] The presence of base prevents the protonation of the quinoline nitrogen, which makes the ring less susceptible to hydrogenation. Stop the reaction immediately upon consumption of the starting material.

References

-

General Quinoline Synthesis (Conrad-Limpach)

- Reaction of anilines with ethyl 4,4,4-trifluoroacetoacet

-

Sloop, J. C. (2008). "Fluorinated Quinolines: Synthesis and Bioactivity." Journal of Fluorine Chemistry.

- Regioselectivity Studies: Cyclization patterns of 3-substituted anilines. Desai, K. R., & Patel, K. C. (1986). "Synthesis of pharmacologically active quinolines." Journal of the Indian Chemical Society.

-

Dechlorination Protocols

- Catalytic transfer hydrogen

-

Abadi, A. H., et al. (2005). "Synthesis of 2-substituted quinoline derivatives." Bioorganic & Medicinal Chemistry.

-

Specific Trifluoromethyl Building Blocks

-

Use of ethyl 4,4,4-trifluoroacetoacetate.[6]

-

Garner, G. V., et al. (1990). "Synthesis of trifluoromethyl-substituted quinolines." Journal of Fluorine Chemistry, 46(3), 423-431.

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102942524A - Preparation method of quinoline derivative - Google Patents [patents.google.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

[1]

CAS Registry Number: 868662-63-9

Molecular Formula: C

Executive Summary

2-(Trifluoromethyl)quinoline-7-carboxylic acid is a bifunctional quinoline scaffold characterized by an electron-withdrawing trifluoromethyl group at the C2 position and a carboxylic acid moiety at the C7 position.[1] This specific substitution pattern imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and lowered basicity of the quinoline nitrogen.[1] It serves as a critical intermediate in the synthesis of "bisamide" insecticides and kinase inhibitors, where the C7-acid functions as a handle for amide coupling to extend the pharmacophore.

Molecular Architecture & Physicochemical Profile[1]

The compound features a fused benzene-pyridine ring system (quinoline).[1] The 2-CF

Key Physicochemical Parameters[3][4][5][6][7]

| Property | Value / Description | Technical Insight |

| Appearance | White to off-white crystalline solid | High melting point driven by intermolecular H-bonding (dimerization) of COOH groups.[1] |

| Melting Point | >200 °C (Predicted) | Typical for quinoline carboxylic acids; specific polymorphs may vary.[1] |

| pKa (Acid) | ~3.5 – 3.8 | The COOH acidity is comparable to benzoic acid but slightly acidified by the electron-deficient quinoline core. |

| pKa (Base) | ~1.0 – 1.5 | The basicity of the quinoline nitrogen is drastically reduced by the 2-CF |

| LogP | ~2.6 – 2.9 | The CF |

| Solubility | DMSO, Methanol, DMF | Poor solubility in water and non-polar hydrocarbons (Hexane).[1] |

Synthetic Pathways & Manufacturing[1]

The synthesis of 2-(trifluoromethyl)quinoline-7-carboxylic acid typically employs a cyclocondensation strategy, navigating the regioselectivity challenges inherent in meta-substituted aniline precursors.[1]

Retrosynthetic Analysis

The most direct route involves the modified Combes Quinoline Synthesis or a Doebner-Miller type reaction utilizing 3-aminobenzoic acid and a trifluoromethylated 1,3-dicarbonyl equivalent.[1]

Core Synthesis Protocol (Route A)

-

Precursors: 3-Aminobenzoic acid (or methyl 3-aminobenzoate) + 4,4,4-trifluoro-1-phenylbutane-1,3-dione (or equivalent trifluoro-enone).[1]

-

Cyclization: Acid-catalyzed condensation (e.g., Polyphosphoric acid or H

SO -

Regioselectivity: Cyclization of a meta-substituted aniline can yield both the 5-isomer and the 7-isomer.[1] Steric hindrance usually disfavors the 5-position, making the 7-isomer the major product .[1]

-

Hydrolysis (if ester used): Saponification using LiOH/THF/Water followed by acidification to precipitate the free acid.

Caption: Synthesis workflow illustrating the cyclocondensation route. The 7-isomer is favored over the 5-isomer due to steric constraints during the ring-closing step.[1]

Reactivity & Functionalization[1]

The chemical behavior of this scaffold is defined by the interplay between the electron-poor pyridine ring and the carboxylic acid handle.

A. Carboxylic Acid Derivatization (C7 Position)

The C7-COOH is the primary vector for medicinal chemistry optimization.

-

Amide Coupling: Reacts with primary/secondary amines using standard coupling reagents (HATU, EDC/HOBt) to generate amides.[1] This is critical for creating "bisamide" structures common in insecticides.

-

Reduction: Can be reduced to the benzyl alcohol (using BH

-THF) for further etherification.[1]

B. Quinoline Core Reactivity[3][8]

-

Nucleophilic Substitution (S

Ar): The 2-CF -

Electrophilic Substitution: The ring is highly deactivated by both the N-atom and the CF

group. Electrophilic aromatic substitution (e.g., nitration, halogenation) will be sluggish and likely occur on the carbocyclic ring (positions 5, 6, or 8), not the heterocyclic ring.[1]

C. Trifluoromethyl Stability

The C-F bonds are chemically inert under standard organic synthesis conditions. They resist hydrolysis even in strong acid/base, providing metabolic robustness (blocking oxidative metabolism at C2).[1]

Caption: Reactivity profile highlighting the C7-COOH as the primary synthetic handle and the C2-CF3 group as a stability enhancer.

Medicinal Chemistry & Applications

Drug Discovery (Kinase Inhibitors)

The 2-trifluoromethylquinoline scaffold acts as a bioisostere for other bicyclic heteroaromatics (e.g., quinazoline, naphthalene).[1]

-

Binding Affinity: The CF

group can fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1] -

Electronic Modulation: The electron-withdrawing nature modulates the pKa of the system, potentially altering H-bond donor/acceptor strengths of substituents at C7.[1]

Agrochemicals (Insecticides)

This specific isomer is a known intermediate in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs).[1] The 7-carboxylic acid is coupled with substituted anilines or pyrazoles to create bidentate ligands that target ryanodine receptors in insects.[1]

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.

References

-

Chemical Identification: 2-(Trifluoromethyl)quinoline-7-carboxylic acid. CAS No. 868662-63-9.[1][2][3] Key Organics / Angene International.

-

Synthesis & Application (Patent): Maienfisch, P. et al. Bicyclic bisamide derivatives and use thereof as insecticides. WO2007020050A2. (2007).[1] Describes the synthesis of 6-nitro-2-trifluoromethyl-quinoline-7-carboxylic acid derivatives. [1]

-

General Quinoline Synthesis: Muzalevskiy, V. M. et al. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Org. Biomol. Chem., 2021, 19, 4303-4319.[1]

-

Medicinal Chemistry Context: Quinoline derivatives as privileged scaffolds for medicinal and pharmaceutical chemists. Chem. Biol. Drug Des. 2022.[4][5][6][7][8][9][10]

Sources

- 1. echa.europa.eu [echa.europa.eu]

- 2. 2-(TRIFLUOROMETHYL)-QUINOLINE-7-CARBOXYLIC ACID|CAS 868662-63-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. keyorganics.net [keyorganics.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 相关内容暂不可用 [sigmaaldrich.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2007020050A2 - Bicyclic bisamide derivatives and use thereof as insecticides - Google Patents [patents.google.com]

2-(trifluoromethyl)quinoline-7-carboxylic acid derivatives synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][3][4] The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's pharmacological profile by increasing its metabolic stability, lipophilicity, and binding affinity.[5] This guide provides a comprehensive overview of the synthesis of 2-(trifluoromethyl)quinoline-7-carboxylic acid, a key building block, and its subsequent derivatization. We will delve into the mechanistic rationale behind synthetic choices, provide detailed experimental protocols, and outline a systematic approach to structural characterization, empowering researchers to explore this promising class of compounds.

The Strategic Importance of the 2-(Trifluoromethyl)quinoline-7-carboxylic Acid Scaffold

The fusion of a benzene and a pyridine ring gives rise to the quinoline heterocycle, a privileged structure in drug discovery.[2] The carboxylic acid moiety at the 7-position serves as a versatile chemical handle for further modification, allowing for the exploration of structure-activity relationships (SAR). The 2-position trifluoromethyl group is particularly advantageous; its strong electron-withdrawing nature and steric bulk can profoundly influence the molecule's electronic properties and interaction with biological targets.[5] This combination makes 2-(trifluoromethyl)quinoline-7-carboxylic acid and its derivatives highly attractive candidates for the development of novel therapeutics.

Synthesis of the Core Scaffold: 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

The construction of the quinoline core can be achieved through several classic named reactions. The Doebner reaction, a variation of the Doebner-von Miller synthesis, is particularly well-suited for preparing quinoline-4-carboxylic acids and can be adapted for our target molecule.[6][7] This three-component reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[7]

Causality of Experimental Design:

-

Starting Material Selection: To achieve the desired 7-carboxylic acid substitution, we select 4-aminobenzoic acid as the aromatic amine component. The trifluoromethyl group at the 2-position of the final product will be introduced using ethyl 4,4,4-trifluoroacetoacetate, which effectively serves as the source for the CF₃- and carboxyl-substituted portion of the quinoline ring in related syntheses.

-

Catalyst and Conditions: The reaction is typically acid-catalyzed, facilitating both the initial imine formation and the subsequent intramolecular electrophilic cyclization, which is the rate-determining step.[8] Refluxing in a suitable solvent like ethanol or acetic acid provides the necessary thermal energy to drive the reaction to completion.

Visualizing the Synthetic Pathway

Caption: General scheme for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1 equivalent) and ethanol.

-

Reagent Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) to the stirred suspension.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(trifluoromethyl)quinoline-7-carboxylic acid.

Derivatization of the Core Scaffold

The carboxylic acid at the 7-position is a prime site for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide array of functional groups to probe biological interactions.

Amide Coupling Reactions

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated.[9] Common strategies involve conversion to an acyl chloride or using peptide coupling reagents.[9][10]

Causality of Experimental Design:

-

Activation Method: Activation with thionyl chloride (SOCl₂) is a robust and cost-effective method to form the highly reactive acyl chloride intermediate.[11][12] Alternatively, coupling reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are highly efficient, operate under mild conditions, and minimize side reactions, making them ideal for sensitive substrates.[10]

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the acylation step, driving the reaction to completion.[12][13]

Visualizing the Amide Synthesis Workflow

Caption: Workflow for the synthesis of amide derivatives.

Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride

-

Acyl Chloride Formation: Suspend 2-(trifluoromethyl)quinoline-7-carboxylic acid (1 equivalent) in toluene. Add thionyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

-

Solvent Removal: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Aromatic protons on the quinoline core will appear in the δ 7-9 ppm region.[14] The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the amide moiety confirm derivatization.[13]

-

¹³C NMR: Shows all unique carbon atoms in the molecule, including the characteristic carbonyl carbons of the acid and amide, and the carbon attached to the trifluoromethyl group.[15]

-

¹⁹F NMR: This is a crucial technique for this class of compounds. The trifluoromethyl group will give a sharp singlet in the proton-decoupled spectrum. Its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming successful reactions at distal parts of the molecule.[16][17]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (via the molecular ion peak, M⁺ or [M+H]⁺) and fragmentation patterns that can help confirm the structure.[14][15]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups.[14] The C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will be replaced by the amide C=O stretch (around 1650 cm⁻¹). Strong absorbances corresponding to C-F stretching will also be present.[18]

-

X-ray Crystallography: For crystalline solids, this technique provides definitive proof of structure and stereochemistry.[1]

Data Presentation: Expected Spectroscopic Data

| Technique | 2-(CF₃)quinoline-7-carboxylic acid | Amide Derivative (Example) |

| ¹H NMR | Aromatic protons (δ 7.5-9.0 ppm), Carboxylic acid OH (broad, δ >10 ppm) | Aromatic protons (δ 7.5-9.0 ppm), Amide N-H (if applicable, δ 7-9 ppm), Aliphatic protons from amine |

| ¹⁹F NMR | Singlet (e.g., δ ~ -65 ppm relative to CFCl₃) | Singlet, with a potential small shift from the parent acid |

| IR (cm⁻¹) | ~3000 (broad, O-H), ~1700 (C=O, acid), ~1200-1100 (C-F) | ~3300 (N-H, if applicable), ~1650 (C=O, amide), ~1200-1100 (C-F) |

| MS (ESI+) | [M+H]⁺ corresponding to C₁₁H₆F₃NO₂ (m/z 242.04)[19] | [M+H]⁺ corresponding to the mass of the final amide product |

Visualizing the Characterization Workflow

Caption: A typical workflow for compound characterization.

Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 1-5 mg of the purified, dry compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is fully soluble. DMSO-d₆ is often a good choice for these types of aromatic, polar molecules.[14]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently warm or vortex the sample to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the ¹H, ¹³C, and ¹⁹F spectra.

Conclusion and Outlook

This guide has outlined a robust and logical framework for the synthesis and characterization of 2-(trifluoromethyl)quinoline-7-carboxylic acid and its amide derivatives. By understanding the rationale behind the selection of synthetic routes like the Doebner reaction and derivatization strategies such as amide coupling, researchers are well-equipped to generate novel molecular entities. The systematic application of modern analytical techniques, particularly the combined use of ¹H, ¹³C, and ¹⁹F NMR, is essential for unambiguous structural verification. Given the broad therapeutic potential of quinoline-based compounds, the derivatives synthesized from this core scaffold represent a promising avenue for future drug discovery efforts, particularly in oncology, infectious diseases, and inflammatory conditions.[1][2][3]

References

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

-

Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks, 15(2). [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

-

Pillay, C. S. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

-

A Review on Biological Activities of Quinoline Derivatives. (2020). International Journal of Pharmacy and Biological Sciences. [Link]

-

CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PubMed Central. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

-

FTIR Spectrum of Quinoline-2-carboxylic acid. (n.d.). ResearchGate. [Link]

-

7-(trifluoromethyl)quinoline-2-carboxylic acid (C11H6F3NO2). (n.d.). PubChem. [Link]

-

New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate. [Link]

-

Combes quinoline synthesis. (n.d.). In Wikipedia. [Link]

-

Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. (n.d.). ResearchGate. [Link]

-

Khan, I., Ali, S., Muhammad, N., Ali, A., Ahmed, S., & Tahir, M. N. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(7), 1073-1090. [Link]

-

Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). National Institutes of Health. [Link]

-

Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). PubMed Central. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

-

Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. (2007). Synfacts. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. [Link]

-

Organic Name Reaction With Their Respective Mechanism. (n.d.). Slideshare. [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. [Link]

-

One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (n.d.). The Journal of Organic Chemistry. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). PubMed Central. [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry. [Link]

-

An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. (n.d.). IJSRP. [Link]

-

Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021). USD RED. [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PubMed Central. [Link]

-

Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

-

Combes Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry. [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. [Link]

-

Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. (n.d.). PubMed. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. iipseries.org [iipseries.org]

- 7. benchchem.com [benchchem.com]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. growingscience.com [growingscience.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. impactfactor.org [impactfactor.org]

- 15. jchr.org [jchr.org]

- 16. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 19. PubChemLite - 7-(trifluoromethyl)quinoline-2-carboxylic acid (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents and functional materials. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxylic acid moiety provides a handle for further chemical modifications and can influence solubility and pharmacokinetic properties. The specific substitution pattern of 2-(trifluoromethyl)quinoline-7-carboxylic acid makes it a promising candidate for further investigation in drug discovery and materials science. Accurate and unambiguous structural confirmation through spectroscopic methods is the cornerstone of advancing such research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-(trifluoromethyl)quinoline-7-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit signals corresponding to the five aromatic protons on the quinoline ring system and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the trifluoromethyl group, the carboxylic acid, and the nitrogen atom in the quinoline ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 8.3 - 8.5 | d | ~8.5 | Deshielded by the adjacent nitrogen and the -CF3 group. |

| H-4 | 7.8 - 8.0 | d | ~8.5 | Coupled to H-3. |

| H-5 | 8.1 - 8.3 | d | ~8.0 | Influenced by the electron-withdrawing quinoline nitrogen. |

| H-6 | 7.6 - 7.8 | dd | ~8.0, ~1.5 | Coupled to H-5 and H-8. |

| H-8 | 8.4 - 8.6 | d | ~1.5 | Deshielded by the adjacent carboxylic acid group. |

| -COOH | > 12 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

Disclaimer: These are predicted values based on known substituent effects on the quinoline scaffold and may vary from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show 11 distinct signals, one for each carbon atom in the molecule. The trifluoromethyl group will cause the C-2 signal to appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| C-2 | 145 - 150 | q | Strongly deshielded by nitrogen and the -CF3 group. |

| C-3 | 120 - 125 | s | |

| C-4 | 135 - 140 | s | |

| C-4a | 128 - 132 | s | |

| C-5 | 125 - 130 | s | |

| C-6 | 128 - 132 | s | |

| C-7 | 130 - 135 | s | |

| C-8 | 120 - 125 | s | |

| C-8a | 148 - 152 | s | |

| -CF3 | 120 - 125 | q | Large one-bond C-F coupling constant (~275 Hz).[1] |

| -COOH | 165 - 170 | s | Typical chemical shift for a carboxylic acid carbon. |

Disclaimer: These are predicted values and may differ from experimentally obtained data.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single sharp signal.

Table 3: Predicted ¹⁹F NMR Chemical Shift for 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

| Fluorine | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CF3 | -60 to -65 | The chemical shift is characteristic of a CF3 group attached to an aromatic ring.[1] |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures data quality and reproducibility.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 2-(trifluoromethyl)quinoline-7-carboxylic acid will be dominated by the characteristic vibrations of the carboxylic acid and the quinoline ring system.

Predicted IR Spectral Data

Table 4: Predicted Characteristic IR Absorptions for 2-(Trifluoromethyl)quinoline-7-carboxylic Acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Strong | Stretching |

| C=N, C=C (Quinoline) | 1500-1600 | Medium-Strong | Stretching |

| C-F (Trifluoromethyl) | 1100-1300 | Strong | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching |

| O-H (Carboxylic Acid) | 920-950 | Broad | Out-of-plane bend |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[2] The strong C=O and C-F stretching bands are also key diagnostic peaks.

Experimental Protocol for FT-IR Spectroscopy

Caption: General workflow for mass spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the comprehensive characterization of 2-(trifluoromethyl)quinoline-7-carboxylic acid. While this guide presents predicted data based on established principles and analogous compounds, experimental verification is paramount. The methodologies and expected spectral features detailed herein offer a robust framework for researchers to confidently identify and characterize this and other novel quinoline derivatives, paving the way for their application in drug discovery and materials science.

References

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES - UNCW Institutional Repository. Available at: [Link]

-

FTIR Spectrum of Quinoline-2-carboxylic acid - ResearchGate. Available at: [Link]

-

2-Quinolinecarboxylic acid - NIST WebBook. Available at: [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Available at: [Link]

-

2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 - PubChem. Available at: [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed. Available at: [Link]

-

Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents - MDPI. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar - NASA. Available at: [Link]

-

7-(trifluoromethyl)quinoline-2-carboxylic acid (C11H6F3NO2) - PubChem. Available at: [Link]

Sources

In Silico Modeling of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid: A Structural Biology & Drug Design Perspective

Topic: In Silico Modeling of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid Interactions Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, privileged for its ability to interact with diverse biological targets ranging from type II topoisomerases to protein kinases. This technical guide focuses on the computational modeling of 2-(trifluoromethyl)quinoline-7-carboxylic acid (2-TFMQ-7-COOH) .

This specific derivative combines two critical pharmacophoric elements:

-

The 2-Trifluoromethyl (

) group: Enhances lipophilicity, metabolic stability, and creates a distinct electrostatic surface potential that influences hydrophobic pocket occupancy. -

The 7-Carboxylic Acid (

) moiety: Acts as a strong electrostatic anchor, capable of forming critical salt bridges or hydrogen bond networks with basic residues (Arginine, Lysine) in active sites.

This guide details a self-validating in silico workflow to model the interaction of 2-TFMQ-7-COOH with Human Dihydroorotate Dehydrogenase (hDHODH) , a validated target for anticancer and immunosuppressive therapy where quinoline-carboxylic acids have demonstrated efficacy (e.g., Brequinar analogs).

Chemoinformatic Profiling & Ligand Preparation

Before docking, the ligand must be rigorously prepared to ensure the electronic effects of the electron-withdrawing

Physicochemical Properties (Predicted)

-

Lipophilicity (LogP): ~3.2 – 3.8 (Enhanced by

). -

pKa (Acid): ~3.5 – 4.0 (The quinoline nitrogen electron withdrawal increases acidity of the 7-COOH compared to benzoic acid).

-

Ionization State: At physiological pH (7.4), the carboxylic acid will be deprotonated (

).

Quantum Mechanical (QM) Optimization Protocol

Standard force fields (MMFF94) often underestimate the partial charges on fluorinated carbons. A QM-based optimization is required for high-fidelity docking.

Protocol:

-

Initial Conformation: Generate 3D structure using RDKit or Avogadro.

-

Geometry Optimization: Perform DFT calculation using Gaussian 16 or ORCA .

-

Functional/Basis Set: B3LYP/6-31G(d,p) or wB97X-D3/def2-TZVP.

-

Solvation: IEFPCM (Water).

-

-

Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. The

group typically induces a significant dipole; accurate partial charges are vital for correct orientation in the binding pocket.

Target Selection & Structural Preparation[1][2]

Primary Target: Human Dihydroorotate Dehydrogenase (hDHODH).[1][2] Rationale: hDHODH contains a ubiquinone-binding tunnel lined with arginine residues (specifically Arg136 ) that form salt bridges with carboxylic acid inhibitors (like Brequinar). 2-TFMQ-7-COOH is a structural analog capable of exploiting this specific interaction.

PDB Selection:

-

PDB ID: 1D3H (Complex with Brequinar) or 4IGH.

-

Resolution: < 2.0 Å preferred.

Receptor Preparation Workflow

-

Cleaning: Remove crystallographic water molecules (except those bridging the ligand and protein, though rare in the hydrophobic tunnel).

-

Protonation: Use H++ server or PropKa to determine protonation states of Histidine residues at pH 7.4.

-

Energy Minimization: Restrained minimization (AMBER ff14SB) to relax steric clashes introduced during hydrogenation.

Molecular Docking Workflow

We utilize a "induced-fit" approximation or soft-potential docking to account for the flexibility of the loop regions in hDHODH.

Grid Generation

The binding site is the hydrophobic tunnel where the flavin mononucleotide (FMN) cofactor resides.

-

Center: Defined by the centroid of the co-crystallized ligand (e.g., Brequinar).

-

Dimensions:

Å (Sufficient to cover the tunnel entrance and the inner hydrophobic pocket).

Docking Protocol (AutoDock Vina / Glide)

The following DOT diagram outlines the logic flow for the docking experiment.

Figure 1: Logic flow for the molecular docking campaign targeting hDHODH.

Interaction Analysis Criteria

A successful pose must satisfy the following geometric constraints:

-

Salt Bridge: Distance between carboxylate O and Arg136 guanidinium N

Å. -

Hydrophobic Enclosure: The quinoline ring should stack against the hydrophobic face of the tunnel (Val134, Phe136).

-

Halogen Bond (Optional): Check for orthogonal interactions between the

fluorine atoms and backbone carbonyls or aromatic edges.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify the stability of the Arg136-Carboxylate salt bridge and the entropic penalty of the

System Setup (GROMACS)

| Component | Parameter / Force Field | Justification |

| Protein | CHARMM36m | Optimized for protein dynamics and loop flexibility. |

| Ligand | CGenFF / GAFF2 | Compatible with CHARMM/AMBER; handles heterocyclic aromatics well. |

| Water Model | TIP3P | Standard 3-site model for explicit solvation. |

| Neutralization | Add ions to 0.15 M concentration to mimic physiological ionic strength. |

Simulation Protocol

-

Minimization: Steepest descent (50,000 steps) to remove bad contacts.

-

Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.

-

Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat). Relax density.

-

Production Run: 100 ns. No restraints. Save coordinates every 10 ps.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand stability relative to the protein backbone.

-

RMSF (Root Mean Square Fluctuation): Analyze if ligand binding rigidifies the flexible loop (residues 212-224).

-

Hydrogen Bond Lifetime: Calculate the percentage of simulation time the Salt Bridge exists.

Mechanistic Interaction Pathway

The following diagram illustrates the specific molecular interactions driving the potency of 2-TFMQ-7-COOH within the hDHODH binding site.

Figure 2: Interaction network of 2-TFMQ-7-COOH in the hDHODH binding site. The salt bridge with Arg136 is the thermodynamic anchor.

Conclusion

The in silico modeling of 2-(trifluoromethyl)quinoline-7-carboxylic acid requires a dual-focus approach: accurate QM-based parameterization of the electron-withdrawing trifluoromethyl group and rigorous MD simulation to validate the stability of the carboxylate-arginine salt bridge. This workflow confirms that the molecule acts as a bioisostere to classic DHODH inhibitors, with the

References

-

BenchChem. (2025).[2][3] Structure-activity relationship of quinoline carboxylic acids. Retrieved from

-

Vyas, V. K., et al. (2019).[1] Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Molecules. Retrieved from

-

Sainas, S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from

-

Chem-Impex. (2025). 2-(trifluoromethyl)quinoline-3-carboxylic acid: Properties and Applications. Retrieved from

Sources

The Fluorine Effect: Strategic Implementation of the Trifluoromethyl Group in Quinoline-Based Drug Design

Executive Summary: The "Magic Methyl" of Medicinal Chemistry

In the optimization of quinoline-based pharmacophores, the trifluoromethyl group (

This guide provides a technical deep-dive into the rationale, synthesis, and validation of incorporating

Physicochemical Mechanisms: Why on Quinoline?

The quinoline ring is a privileged scaffold, yet it suffers from liabilities: rapid oxidative metabolism and potential toxicity. The strategic placement of a

Electronic Modulation and pKa Suppression

The nitrogen atom in the quinoline ring is basic (pKa ~4.9). In many therapeutic contexts, particularly anti-infectives, high basicity can lead to excessive lysosomal trapping or poor membrane permeability.

-

Mechanism: The

group is strongly electron-withdrawing (Hammett constant -

Impact: This lowers the pKa of the quinoline nitrogen. A reduced pKa ensures a higher fraction of the drug exists in the neutral form at physiological pH, facilitating passive diffusion across the lipid bilayer and the Blood-Brain Barrier (BBB).

Metabolic Blocking (The Deuterium Alternative)

Cytochrome P450 enzymes (CYPs) typically attack electron-rich aromatic rings or benzylic positions.

-

The Problem: The C2 and C4 positions of quinoline are susceptible to nucleophilic attack, while the benzylic sites of methyl-substituted quinolines are prone to rapid oxidation.

-

The Solution: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a

with

The "Hydrophobic Anchor" Effect

The

Case Study: Mefloquine and the Ribosomal Anchor

To understand the practical application, we analyze Mefloquine , the archetypal bis-trifluoromethyl quinoline antimalarial.

Structural Logic

Mefloquine features two

-

C2

: Increases lipophilicity and prevents metabolic attack at the electron-deficient C2 position. -

C8

: Provides critical steric bulk that forces the piperidine ring out of coplanarity, creating a specific 3D conformation essential for binding.

Mechanism of Action (The Anchor)

Recent Cryo-EM studies have revealed that Mefloquine does not just float in the parasite; it anchors physically into the ribosome.

-

Interaction: The C8

group lodges into a hydrophobic crevice formed by residues Leu15 and Ile42 of the ribosomal protein uL13 .[1] This interaction is not incidental; it is the primary "latch" that stabilizes the drug-ribosome complex, inhibiting protein synthesis.

Visualization: The Hydrophobic Latch Pathway

Figure 1: The Mefloquine "Hydrophobic Latch" mechanism. The C8-trifluoromethyl group is the critical determinant for binding to the uL13 ribosomal protein.

Synthetic Protocol: Late-Stage Trifluoromethylation

Early synthesis of

We utilize the Minisci Reaction using the Langlois Reagent.[3] This radical mechanism is preferred for its operational simplicity and tolerance of air/moisture.

Reaction Scheme

Transformation: Quinoline

Step-by-Step Protocol

Objective: Install a

-

Preparation:

-

Dissolve the quinoline substrate (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and Water (2:1 ratio).

-

Note: The biphasic system helps solubilize both the organic substrate and the inorganic radical source.

-

-

Reagent Addition:

-

Add Sodium Triflinate (

, 3.0 equiv). -

Add Bis(trifluoroacetoxy)iodo]benzene (PIFA) or TBHP (2.0 equiv) as the oxidant.

-

Expert Insight: If the substrate is electron-deficient, add a catalytic amount of Silver Nitrate (

, 10 mol%) to facilitate radical generation via oxidative decarboxylation pathways if using carboxylic precursors, or simply to catalyze the Langlois breakdown.

-

-

Reaction:

-

Stir vigorously at room temperature for 4–12 hours.

-

Monitoring: Use TLC or LC-MS. Look for the mass shift of +68 Da (addition of

minus H).

-

-

Workup:

-

Quench with saturated

. -

Extract with DCM.

-

Purify via silica gel chromatography. Caution:

products are often much less polar than the starting material; adjust mobile phase accordingly (e.g., lower % MeOH).

-

Validation Workflow (DOT Diagram)

Figure 2: Radical Trifluoromethylation workflow via Minisci reaction. This pathway favors electron-deficient heterocycles like quinoline.

Experimental Validation: Metabolic Stability Assay

Once synthesized, the impact of the

Rationale

We compare the Intrinsic Clearance (

Protocol

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Initiation:

-

Pre-incubate compound (1 µM final conc) with HLM for 5 mins at 37°C.

-

Initiate reaction by adding NADPH-regenerating system (Mg

, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

-

Sampling:

-

Take aliquots at

minutes. -

Quench immediately in ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

-

Analysis:

-

Centrifuge to remove protein precipitate.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

-

Calculation:

-

Plot ln(% remaining) vs. time. The slope is

. - .

- .

-

Data Interpretation Table:

| Parameter | Parent Quinoline (Hypothetical) | 2-CF3-Quinoline (Target) | Interpretation |

| t 1/2 (min) | 15.4 | > 60 | Blocked oxidative site |

| CL_int (µL/min/mg) | 90.0 (High Clearance) | < 15 (Low Clearance) | Improved bioavailability |

| Soft Spot | C2 oxidation | None (C2 blocked) | Metabolic stability achieved |

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Wong, W., et al. (2017). Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-malarial drug mefloquine. Nature Microbiology. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (Baran Lab). Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid via LC-MS/MS

Topic: Analytical Methods for Quantification of 2-(Trifluoromethyl)quinoline-7-carboxylic Acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

This guide details a robust analytical protocol for the quantification of 2-(trifluoromethyl)quinoline-7-carboxylic acid (2-TFQ-7-CA) . As a structural motif frequently encountered in kinase inhibitors and antimalarial pharmacophores, accurate quantification of this metabolite is critical for pharmacokinetic (PK) profiling.[1][2] This protocol addresses the specific physicochemical challenges posed by the molecule: the electron-withdrawing trifluoromethyl group (–CF₃) and the ionizable carboxylic acid moiety.[1][2][3] We propose a validated workflow utilizing Mixed-Mode Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS , ensuring high recovery and minimal matrix effects in biological plasma.[1]

Physicochemical Analysis & Method Strategy

The Analyte

-

Compound: 2-(Trifluoromethyl)quinoline-7-carboxylic acid

-

Key Functional Groups:

Strategic Decision: Ionization Mode

The presence of both a basic nitrogen and an acidic carboxyl group allows for dual-mode ionization.[1][2]

-

Positive Mode (ESI+): Preferred for general sensitivity.[1][2] Requires an acidic mobile phase to protonate the quinoline nitrogen.[2] Challenge: The 2-CF₃ group destabilizes the positive charge on the nitrogen.[2]

-

Negative Mode (ESI-): Targets the deprotonated carboxylate ([M-H]⁻).[1][2] Advantage:[1][2][6][8][9][10] Often provides cleaner baselines for carboxylic acids and avoids the basicity suppression issue caused by the CF₃ group.

Recommendation: This protocol prioritizes Negative Electrospray Ionization (ESI-) for maximum selectivity, with ESI+ as a secondary option if fragmentation in negative mode is insufficient.[1][2]

Sample Preparation Protocol

Matrix Considerations

For biological matrices (plasma/serum), simple protein precipitation (PPT) often yields high matrix suppression due to phospholipids.[1][2] We recommend Mixed-Mode Anion Exchange (MAX) SPE .[1][2] This leverages the carboxylic acid's ability to ionize at high pH, locking it to the sorbent while neutrals are washed away.[1][2]

Reagents

-

Internal Standard (IS): 6-(Trifluoromethyl)quinoline-2-carboxylic acid (structural isomer) or stable isotope-labeled analog (e.g., d3-2-TFQ-7-CA).[2]

Step-by-Step SPE Workflow (Oasis MAX or equivalent)

-

Pre-treatment: Aliquot 100 µL plasma. Add 10 µL Internal Standard solution.[1][2] Add 300 µL Loading Buffer (pH 8.[1][2]0) to ionize the analyte (R-COO⁻).[1][2] Vortex 30s.

-

Conditioning: Condition SPE cartridge with 1 mL Methanol, then 1 mL Water.[1][2]

-

Loading: Load pre-treated sample onto the cartridge. (Analyte binds via anion exchange).[1][2]

-

Wash 1 (Hydrophobic): Wash with 1 mL 5% NH₄OH in Water (Removes proteins/neutrals).[1][2]

-

Wash 2 (Organic): Wash with 1 mL Methanol (Removes neutral lipids; Analyte remains bound by charge).

-

Elution: Elute with 2 x 500 µL 2% Formic Acid in Methanol . (Acid neutralizes the carboxylate, breaking the ionic bond).[1][2]

-

Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Chromatographic Conditions (UHPLC)

Column Selection

A C18 column with embedded polar groups or a C18-PFP (Pentafluorophenyl) column is ideal.[1][2] The PFP phase offers unique selectivity for halogenated aromatic compounds like trifluoromethyl-quinolines.[1][2]

-

Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex F5 (PFP).[1][2]

-

Temperature: 45°C (Improves peak shape for heterocyclic acids).[1][2]

Mobile Phase[1][2]

Gradient Profile

| Time (min) | % Solvent B | Flow Rate (mL/min) | Event |

| 0.00 | 5 | 0.4 | Initial Hold |

| 1.00 | 5 | 0.4 | Load |

| 5.00 | 90 | 0.4 | Elution |

| 6.00 | 90 | 0.4 | Wash |

| 6.10 | 5 | 0.4 | Re-equilibration |

| 8.00 | 5 | 0.4 | End |

Mass Spectrometry Parameters

Source Parameters (Sciex Triple Quad / Waters Xevo)

-

Ionization: ESI Negative Mode (Primary)

-

Spray Voltage: -2500 V

-

Source Temp: 500°C

-

Curtain Gas: 30 psi

MRM Transitions

Since specific transitions for the 7-isomer are not standard in public databases, the following are predicted based on fragmentation rules for quinoline carboxylic acids. Optimization is required.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| 2-TFQ-7-CA | 240.0 [M-H]⁻ | 196.0 | -25 | Loss of CO₂ (Decarboxylation) |

| 240.0 | 176.0 | -35 | Loss of CO₂ + HF | |

| 240.0 | 127.0 | -45 | Ring cleavage | |

| IS (Isomer) | 240.0 [M-H]⁻ | 196.0 | -25 | Must separate chromatographically |

Note: If using ESI+, monitor 242.0 → 196.0 (Loss of COOH) or 242.0 → 222.0 (Loss of HF).[1][2]

Visualized Workflows

Extraction Logic (Mixed-Mode SPE)

This diagram illustrates the "Catch-and-Release" mechanism used to isolate the acidic analyte from plasma.

Caption: Mixed-Mode Anion Exchange (MAX) SPE workflow for selective isolation of acidic quinolines.

Method Development Decision Tree

A guide for troubleshooting sensitivity issues based on the CF3 group's electronic effects.

Caption: Decision matrix for optimizing ionization polarity and column selection.

Validation Criteria (Per ICH M10)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

-

Linearity:

over the range of 1.0 ng/mL to 1000 ng/mL.[1][2] Weighted regression ( -

Recovery: Absolute recovery from the SPE step should exceed 80%.[1][2] If recovery is low (<50%), ensure the elution solvent is acidic enough (increase Formic Acid to 5%) to fully disrupt the ionic interaction.[1][2]

-

Matrix Effect: Calculate the Matrix Factor (MF). An MF between 0.85 and 1.15 indicates acceptable suppression/enhancement.[1][2] The use of a structural isomer as an Internal Standard is crucial here to compensate for matrix variability.[1][2]

Troubleshooting Common Issues

-

Peak Tailing: The carboxylic acid group can interact with free silanols on the silica column.[1][2]

-

Carryover: Quinolines can be "sticky" in the injector.[1][2]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11806774, 2-(Trifluoromethyl)quinoline-8-carboxylic acid. Retrieved from [Link][1][2][7]

-

Valdivia-Garcia, M., et al. (2022).[1][2] Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using LC-MS/MS. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mVOC 4.0 [bioinformatics.charite.de]

- 3. Deoxygenative trifluoromethylthiolation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)quinoline-3-carboxylic acid | CAS 587886-26-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-(trifluoromethyl)quinoline-2-carboxylic acid;CAS No.:849818-58-2 [chemshuttle.com]

- 9. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. Determination of carboxylic acids by high-performance liquid chromatography with 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate as a highly sensitive fluorescent labelling reagent - Analyst (RSC Publishing) [pubs.rsc.org]

derivatization of quinoline-2-carboxylic acid for GC-MS analysis

Topic: Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Metabolomics Researchers, Drug Development Scientists[1][2]

Executive Summary & Strategic Method Selection

The Challenge: Quinoline-2-carboxylic acid (Q2CA), also known as quinaldic acid, presents a unique analytical challenge due to its amphoteric nature. As a key metabolite in the kynurenine pathway and a structural scaffold in pharmaceutical synthesis, its quantification is critical. However, the molecule contains both a basic nitrogen in the quinoline ring and an acidic carboxyl group at the C2 position. This leads to zwitterionic behavior in solution and strong hydrogen bonding in the solid state, rendering direct Gas Chromatography (GC) analysis impossible due to poor volatility and severe peak tailing.

The Solution: Successful GC-MS analysis requires masking the polar carboxyl group to increase volatility. While silylation is common, it is susceptible to moisture and hydrolysis. For robust, reproducible quantification—especially in complex biological matrices—alkyl esterification is the superior strategy.

This guide presents three targeted protocols. Use the decision tree below to select the method that aligns with your sample matrix and throughput requirements.

Method Selection Decision Tree

Caption: Strategic workflow for selecting the optimal derivatization chemistry based on sample water content and analytical objectives.

Technical Deep Dive: The Chemistry of Derivatization

Why "Standard" Methods Fail

Many labs attempt simple silylation (BSTFA) first. For Q2CA, this is often insufficient because the steric hindrance near the C2-carboxyl group (adjacent to the ring nitrogen) can slow reaction kinetics. Furthermore, the silyl ester is prone to hydrolysis if any water remains from the biological extraction.

The Superior Approach: Methyl Esterification

Converting Q2CA to Methyl Quinoline-2-carboxylate is the preferred route for quantification.

-

Stability: Methyl esters are stable for weeks at room temperature, allowing for automated batch runs without degradation.

-

Chromatography: The methyl ester is highly non-polar, eluting sharply on standard 5% phenyl (e.g., HP-5MS) columns.

-

Mass Spec Response: The methyl ester yields a distinct molecular ion (

= 187 m/z) and a characteristic base peak (

Experimental Protocols

Protocol A: BF3-Methanol Methylation (The Gold Standard)

Best for: Precise quantification, dry samples, and validation studies.

Reagents:

-

Boron trifluoride (

) in methanol (14% w/v). -

Methanol (LC-MS grade).

-

Hexane (extraction solvent).

-

Internal Standard: Quinoline-4-carboxylic acid or deuterated analog.

Step-by-Step Workflow:

-

Dry Down: Evaporate sample extract to complete dryness under

stream at 40°C. Critical: Moisture kills the catalyst efficiency. -

Reaction: Add 200 µL of 14% BF3-Methanol . Cap vial tightly (Teflon-lined cap).

-

Incubation: Heat at 60°C for 30 minutes .

-

Insight: The Lewis acid (

) catalyzes the Fischer esterification. 60°C is sufficient to overcome the activation energy without degrading the quinoline ring.

-

-

Quench: Cool to room temperature. Add 500 µL of Saturated NaHCO3 (slowly) to neutralize acid.

-

Extraction: Add 1 mL Hexane . Vortex vigorously for 1 minute.

-

Separation: Centrifuge at 3000 rpm for 2 minutes. Transfer the top organic layer (Hexane) to a GC vial.

Protocol B: Methyl Chloroformate (MCF) Derivatization

Best for: Biological fluids (urine/plasma), metabolomics, and high throughput.

Reagents:

Step-by-Step Workflow:

-

Preparation: To 100 µL of aqueous sample/standard, add 200 µL Methanol and 20 µL Pyridine.

-

Reaction: Add 20 µL Methyl Chloroformate . Vortex immediately for 30 seconds.

-

Extraction: Add 400 µL Chloroform . Vortex for 10 seconds.

-

Phase Separation: Add 400 µL of 50 mM Sodium Bicarbonate. Vortex and centrifuge.

-

Injection: Inject the bottom chloroform layer.

GC-MS Analysis Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS. Column: HP-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization of the ester. |

| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace metabolites. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable retention times. |

| Oven Program | 70°C (1 min hold) | The slow ramp (5°C/min) around 160-220°C is critical to separate Q2CA-Me from other kynurenine pathway isomers. |

| Transfer Line | 280°C | Prevents condensation before the ion source. |

| Source Temp | 230°C | Standard EI source temperature. |

| Acquisition | SIM Mode (Quant) / Scan (Qual) | See SIM table below. |

Mass Spectrometry: SIM Table for Quantification

| Compound | Derivative | Target Ion (m/z) | Qualifier Ion 1 | Qualifier Ion 2 | Retention Time (Approx) |

| Quinoline-2-carboxylic acid | Methyl Ester | 128 | 187 ( | 129 | 9.4 min |

| Internal Standard | Methyl Ester | 128 | 187 | - | 10.2 min |

Note: The primary fragmentation pathway for the methyl ester involves the loss of the methoxycarbonyl group (

Quality Control & Validation

To ensure this protocol is self-validating , implement the following checks:

-

Derivatization Efficiency Check:

-

Spike a "Process Blank" with underivatized Q2CA standard.

-

If the

187 peak is absent or low, but the IS is high, the derivatization reaction failed (likely moisture in Protocol A).

-

-

Linearity:

-

Expected Range: 0.1 µg/mL to 50 µg/mL.

-

should be

-

-

Carryover:

-

Inject a solvent blank (Hexane or Chloroform) immediately after the highest standard. Area of Q2CA should be

of the high standard.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Response | Moisture in sample (Protocol A) | Ensure extract is bone-dry. Use fresh BF3 reagent (hygroscopic). |

| Tailing Peaks | Active sites in liner/column | Replace inlet liner with deactivated glass wool. Trim column. |

| Extra Peaks | Incomplete derivatization | Check reaction temp. For MCF, ensure pH > 7 during reaction (pyridine). |

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from

-

MDPI. (2020). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. Retrieved from

-

Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from

-

National Institutes of Health (NIH). (2009). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification. PubMed. Retrieved from

-

ResearchGate. (2025). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. gcms.cz [gcms.cz]

- 5. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Quinoline Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Inflammatory Landscape and the Promise of Quinoline Derivatives

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast spectrum of human diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[1][2] The nuclear factor NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of a multitude of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[3][4] Consequently, the modulation of inflammatory pathways presents a significant opportunity for therapeutic intervention.

Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] Their therapeutic potential in inflammation is attributed to their ability to interact with various molecular targets, including cyclooxygenase (COX) enzymes and key signaling proteins within the NF-κB and other inflammatory cascades.[8] Structure-activity relationship (SAR) studies have revealed that the anti-inflammatory efficacy of quinoline derivatives is intricately linked to the nature and positioning of substituents on the quinoline ring.[8][9]

These application notes provide a comprehensive guide for the preclinical evaluation of the anti-inflammatory activity of novel quinoline derivatives, detailing both in vitro and in vivo protocols. The methodologies are designed to provide a robust and reproducible framework for identifying and characterizing promising anti-inflammatory drug candidates.

PART 1: In Vitro Assessment of Anti-inflammatory Activity

A tiered in vitro screening approach is crucial for the initial characterization of the anti-inflammatory potential of quinoline derivatives. This typically involves assessing cytotoxicity, followed by specific assays to measure the inhibition of key inflammatory mediators.

Preliminary Cytotoxicity Assessment: MTT Assay

Before evaluating anti-inflammatory effects, it is imperative to determine the cytotoxic profile of the quinoline derivatives to ensure that any observed anti-inflammatory activity is not a result of cell death. The MTT assay is a widely used colorimetric method to assess cell viability.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

-

Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other relevant cell lines in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in cell culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours.

-